

Carbuterol-d9 supplier and certificate of analysis

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Compound of Interest

Compound Name: Carbuterol-d9

Cat. No.: B15553730

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Carbuterol-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Carbuterol-d9**, a deuterated analog of Carbuterol, for its application as an internal standard in analytical and pharmacokinetic studies. This document outlines potential suppliers, expected product specifications based on typical certificates of analysis for deuterated standards, and detailed experimental protocols for its use.

Sourcing and Specifications of Carbuterol-d9

Carbuterol-d9 is available from several specialized chemical suppliers who provide reference standards for research purposes. Identified potential suppliers include Clinivex, Veeprho, Xcess Biosciences, and Pharmaffiliates. When procuring **Carbuterol-d9**, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) to ensure the quality and integrity of the standard.

Certificate of Analysis: Expected Data

While a specific Certificate of Analysis for a single batch of **Carbuterol-d9** is not publicly available, the following table summarizes the typical quantitative data and specifications provided for such a deuterated standard, based on information available for similar compounds and general quality control procedures for reference materials.

Parameter	Typical Specification	Analytical Method	Purpose
Chemical Identity	Conforms to structure	^1H -NMR, ^{13}C -NMR, Mass Spectrometry	Confirms the molecular structure of Carbuterol-d9.
Purity (by HPLC)	$\geq 98\%$ [1]	High-Performance Liquid Chromatography (HPLC)	Determines the percentage of the desired compound.
Isotopic Enrichment	$\geq 98\%$ Deuterium	Mass Spectrometry	Quantifies the percentage of molecules containing the deuterium labels.
Chemical Formula	$\text{C}_{13}\text{H}_{12}\text{D}_9\text{N}_3\text{O}_3$	-	Provides the elemental composition.
Molecular Weight	325.42 g/mol	Mass Spectrometry	Confirms the mass of the deuterated molecule.
Appearance	White to off-white solid	Visual Inspection	Describes the physical state of the compound.
Solubility	Soluble in Methanol, DMSO	Solubility Testing	Provides information on suitable solvents for stock solution preparation.
Storage Condition	-20°C , protect from light	Stability Studies	Ensures the long-term stability of the compound. [1]

Experimental Protocols

The primary application of **Carbuterol-d9** is as an internal standard in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). Its near-identical chemical and physical properties to the non-labeled Carbuterol allow it to co-elute and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.

Preparation of Stock and Working Solutions

- **Carbuterol-d9** Stock Solution (1 mg/mL):
 - Accurately weigh approximately 1 mg of **Carbuterol-d9**.
 - Dissolve in 1 mL of a suitable solvent (e.g., methanol).
 - Vortex to ensure complete dissolution.
 - Store at -20°C in an amber vial.
- Working Internal Standard Solution (100 ng/mL):
 - Perform a serial dilution of the stock solution with the appropriate mobile phase or solvent to achieve the desired concentration.
 - This working solution will be spiked into all calibration standards, quality control samples, and unknown samples.

Sample Preparation (Protein Precipitation)

- To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the **Carbuterol-d9** working internal standard solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

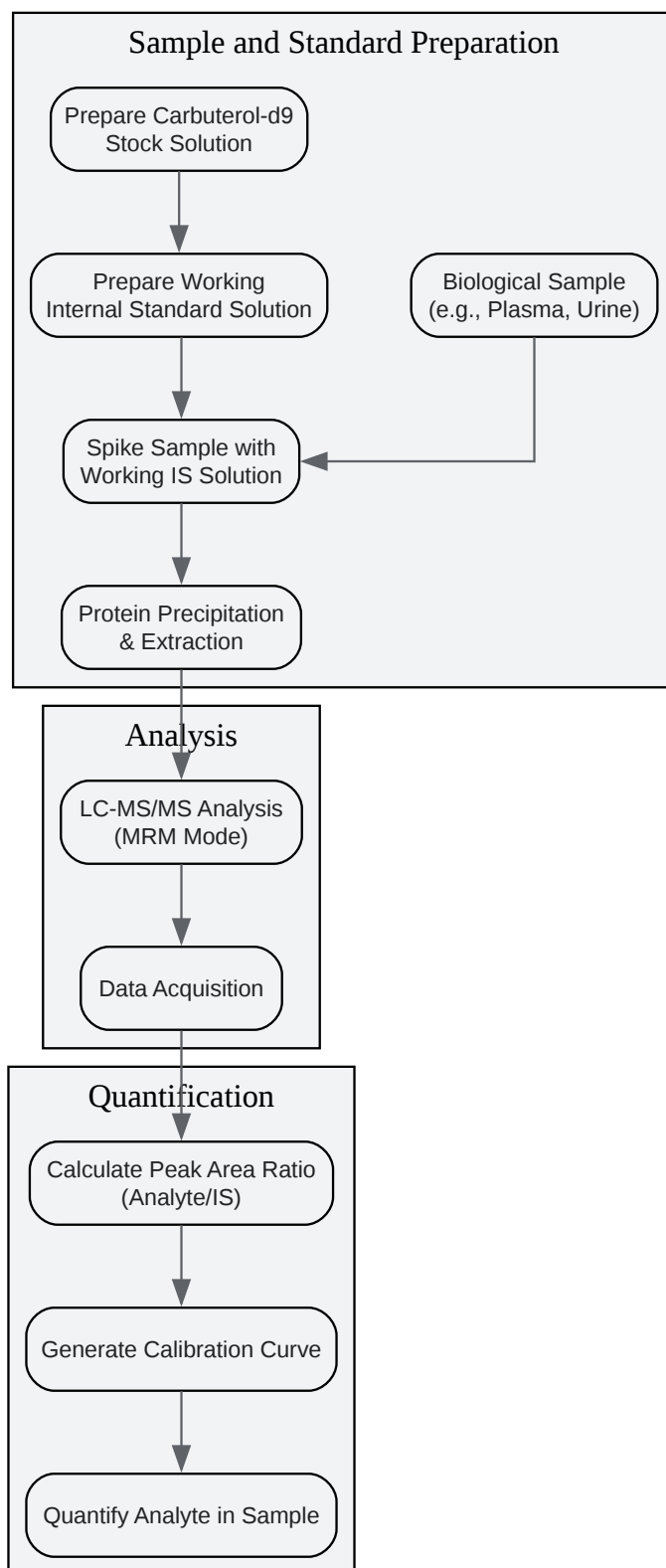
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS system.

LC-MS/MS Analysis

- Chromatography: Utilize a C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The gradient should be optimized to achieve baseline separation of Carbuterol from any potential interferences.
- Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Carbuterol and **Carbuterol-d9** should be determined and optimized for maximum sensitivity and specificity.

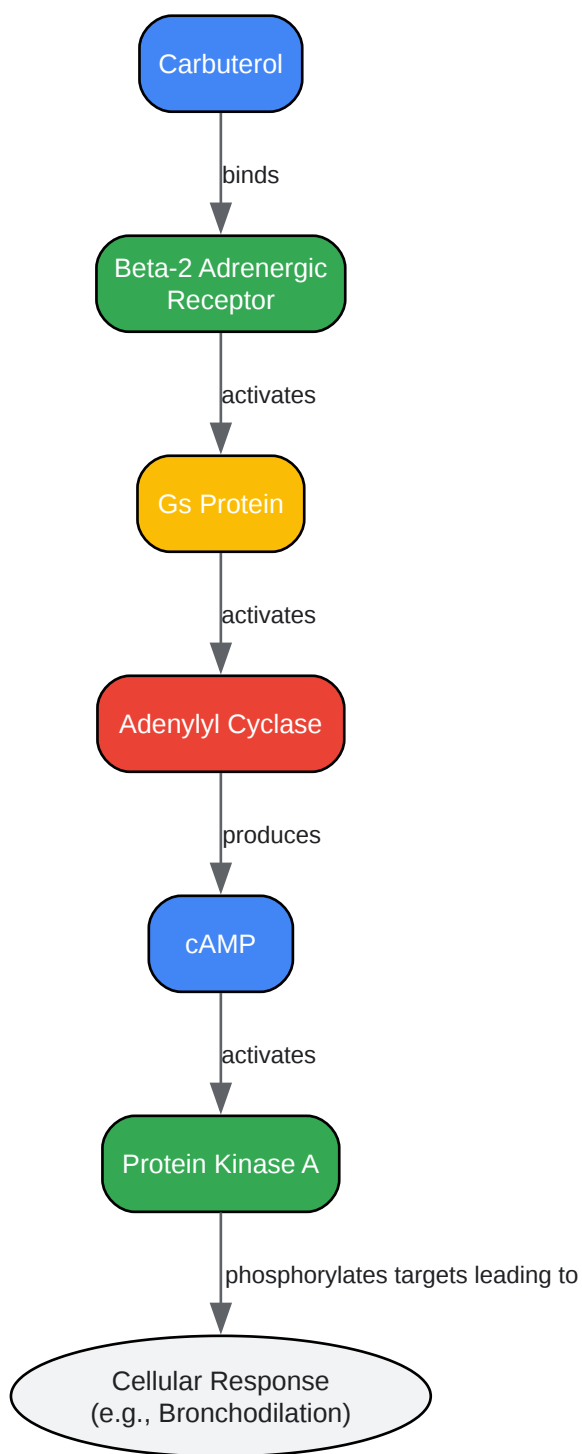
Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the use of **Carbuterol-d9** as an internal standard and a simplified representation of a relevant signaling pathway for beta-2 adrenergic agonists like Carbuterol.



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Caption: Workflow for Quantitative Analysis using **Carbuterol-d9**.



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Caption: Simplified Beta-2 Adrenergic Signaling Pathway.

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References

- 1. abmole.com [abmole.com]
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